2,6-Bis(hexyloxy)benzaldehyde

Descripción

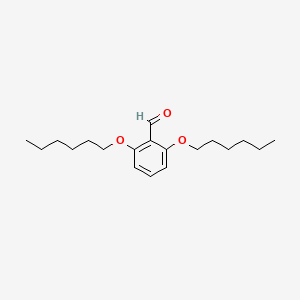

2,6-Bis(hexyloxy)benzaldehyde is an aromatic aldehyde distinguished by a central benzene (B151609) ring functionalized with a reactive aldehyde group and two flanking hexyloxy chains. This specific substitution pattern endows the molecule with a unique set of properties. The aldehyde group serves as a highly reactive handle for a multitude of chemical transformations, while the long, flexible hexyloxy chains are crucial for controlling solubility, molecular packing, and, consequently, the macroscopic properties of the resulting materials. This dual functionality makes it an ideal precursor for a wide range of complex molecular architectures.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 815601-38-8 sapub.org |

| Molecular Formula | C₁₉H₃₀O₃ |

| Molecular Weight | 306.44 g/mol |

| Structure | A benzaldehyde (B42025) core with two hexyloxy (-OC₆H₁₃) groups at positions 2 and 6. |

In modern organic synthesis, the development of efficient methods to create highly functionalized molecules is paramount. nih.govacs.orgacs.org Substituted benzaldehydes are privileged building blocks due to the aldehyde's reactivity. nih.govrug.nl The synthesis of small, highly functionalized molecules forms the basis for numerous fields, from drug design to materials for photovoltaics. nih.govacs.org

In the realm of materials science, there is a significant focus on creating "intelligent" materials whose properties can be precisely controlled. Alkoxy-substituted benzene derivatives are fundamental components in the design of thermotropic liquid crystals. sapub.orgjmchemsci.comsciensage.inforesearchgate.net The length and branching of these alkoxy chains are known to influence the type of mesophase (e.g., nematic or smectic) and the temperature range over which these phases are stable. sapub.orgtandfonline.com The incorporation of such molecules into polymers can also lead to materials with valuable optical and electronic properties. google.com

The true significance of this compound lies in its utility as a scaffold for advanced functional molecules. The aldehyde group is a versatile functional group that can participate in a wide array of classic and modern organic reactions. This reactivity allows chemists to build larger, more complex structures with designed functions.

For instance, the formation of Schiff bases (imines) through condensation with primary amines is a common and powerful reaction for creating rod-like molecules, which are often precursors to liquid crystals. sapub.orgresearchgate.net The resulting imine linkage retains molecular linearity, which is a key factor for achieving mesophase behavior. researchgate.net Other important reactions starting from the aldehyde group include the Knoevenagel condensation, Wittig reaction, and Horner-Wadsworth-Emmons reaction, which are instrumental in forming new carbon-carbon bonds and extending conjugated π-systems.

The two hexyloxy chains play a critical, albeit more subtle, role. They confer excellent solubility in common organic solvents, which facilitates synthesis and processing. More importantly, these flexible chains influence the intermolecular interactions and packing of the final molecules. In the context of liquid crystals, the steric bulk and flexibility of the hexyloxy groups help to modulate the melting points and stabilize the desired liquid crystalline phases. sapub.orgtandfonline.com In larger conjugated systems, they prevent excessive aggregation, which can otherwise quench fluorescence, making them useful for creating emissive materials for organic light-emitting diodes (OLEDs). google.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

815601-38-8 |

|---|---|

Fórmula molecular |

C19H30O3 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

2,6-dihexoxybenzaldehyde |

InChI |

InChI=1S/C19H30O3/c1-3-5-7-9-14-21-18-12-11-13-19(17(18)16-20)22-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |

Clave InChI |

LCIFEAJKSONPCA-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCOC1=C(C(=CC=C1)OCCCCCC)C=O |

Origen del producto |

United States |

Synthetic Methodologies and Strategic Precursor Chemistry of 2,6 Bis Hexyloxy Benzaldehyde

Precursor Synthesis and Functionalization Pathways

The foundational step in synthesizing 2,6-Bis(hexyloxy)benzaldehyde is the preparation of a benzene (B151609) ring symmetrically substituted with two hexyloxy groups at the 1 and 3 positions. This precursor, 1,3-bis(hexyloxy)benzene (B14474809), possesses the necessary substitution pattern to direct subsequent reactions to the desired C2 position.

The most common precursor for this compound is 1,3-bis(hexyloxy)benzene. Its synthesis typically starts from the commercially available benzene-1,3-diol, also known as resorcinol (B1680541). The reaction involves a Williamson ether synthesis, where the two phenolic hydroxyl groups of resorcinol are deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a diphenoxide intermediate. This intermediate then undergoes nucleophilic substitution with an n-hexyl halide, typically 1-bromohexane (B126081) or 1-iodohexane, to yield the desired 1,3-bis(hexyloxy)benzene. semanticscholar.org The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) under reflux conditions.

Table 1: Representative Conditions for Williamson Ether Synthesis of 1,3-Dialkoxybenzenes

| Starting Material | Alkylating Agent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Benzene-1,3-diol | 1-Bromohexane | K₂CO₃ | Acetone | >85% |

| Benzene-1,3-diol | 1-Iodohexane | NaH | THF | >90% |

While not direct precursors to the title benzaldehyde (B42025), hexyloxy-substituted naphthalenes are important intermediates in materials science and medicinal chemistry. Their synthesis follows similar principles. For instance, dihydroxynaphthalenes (e.g., 1,3-dihydroxynaphthalene or 2,7-dihydroxynaphthalene) can be dialkylated with 1-bromohexane using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov More advanced methods for creating substituted naphthalenes include metal-catalyzed cycloadditions and annulation reactions, which allow for the construction of the naphthalene (B1677914) core with predefined substitution patterns. researchgate.netnih.govrsc.org

Further functionalization of the 1,3-bis(hexyloxy)benzene scaffold can be achieved through halogenation or alkylation, creating a library of intermediates for various applications. The two hexyloxy groups are strongly activating ortho-, para-directors. Due to the meta-relationship of the two alkoxy groups, the 2-, 4-, and 6-positions are all activated. The C2 position is sterically hindered but electronically doubly activated, while the C4 and C6 positions are electronically activated by one alkoxy group and sterically more accessible.

Halogenation: Electrophilic aromatic halogenation of 1,3-bis(hexyloxy)benzene can introduce bromine or iodine atoms onto the ring. For example, iodination can be performed using N-iodosuccinimide (NIS) in acetonitrile, often with an acid catalyst like trifluoroacetic acid. nih.gov Given the directing effects of the hexyloxy groups, this reaction typically yields a mixture of products, with substitution occurring at the 4- and 6-positions. Directing substitution specifically to the 2-position via electrophilic halogenation is challenging due to steric hindrance.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. wikipedia.org This reaction uses an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this method often suffers from issues like polyalkylation and carbocation rearrangements. For an activated system like 1,3-bis(hexyloxy)benzene, the reaction is likely to be vigorous and may lead to a mixture of products, primarily at the less-hindered 4- and 6-positions.

Direct Synthetic Approaches to this compound

The key challenge in synthesizing this compound is the regioselective introduction of the formyl group (-CHO) at the C2 position, situated between the two hexyloxy substituents. Direct formylation methods that rely on standard electrophilic aromatic substitution are generally not suitable due to poor regioselectivity. semanticscholar.org

Several classical formylation reactions exist, but their application to 1,3-bis(hexyloxy)benzene for the specific synthesis of the 2,6-isomer is often inefficient.

Vilsmeier-Haack Reaction: This method uses a mixture of a substituted amide like DMF and phosphorus oxychloride (POCl₃). While effective for many activated aromatic rings, its application to 1,3-dialkoxybenzenes often leads to formylation at the less sterically hindered 4-position.

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid under high pressure with a catalyst. It is generally not suitable for highly activated, phenol-derived substrates. erowid.org

Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium. For 1,3-dialkoxybenzenes, it has been shown to yield the 2,4-disubstituted product rather than the desired 2,6-isomer due to the steric bulk of the reagent favoring attack at the less hindered C4 position. semanticscholar.org

The most successful and highly regioselective method for this transformation is achieved through an ortho-lithiation strategy, as detailed in the following section.

The definitive method for the synthesis of this compound is Directed Ortho-Metalation (DoM). semanticscholar.org This strategy leverages the ability of the two hexyloxy groups to direct deprotonation to the shared ortho position (C2). The heteroatoms (oxygen) of the alkoxy groups coordinate to an organolithium reagent, typically n-butyllithium (n-BuLi), which dramatically increases the acidity of the C-H proton at the C2 position. This allows for its selective removal by the strong base.

The reaction is performed by treating a solution of 1,3-bis(hexyloxy)benzene in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), with n-BuLi at low temperature (e.g., 0 °C to room temperature). This generates a highly reactive 2-lithio-1,3-bis(hexyloxy)benzene intermediate. This aryllithium species is then quenched with an electrophilic formylating agent. Anhydrous N,N-dimethylformamide (DMF) is the most common and effective electrophile for this purpose. An aqueous workup then hydrolyzes the intermediate to yield this compound with high regioselectivity and in good yield. semanticscholar.orgsemanticscholar.org

Table 2: General Conditions for Ortho-Lithiation and Formylation of 1,3-Dialkoxybenzenes

| Substrate | Lithiating Agent | Electrophile | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Diisopropoxybenzene | n-BuLi | DMF | THF | 0 °C to rt | 81% | semanticscholar.org |

| 1,3-Dibutoxybenzene | n-BuLi | DMF | THF | 0 °C to rt | 78% | semanticscholar.org |

| 1,3-Bis(hexyloxy)benzene | n-BuLi | DMF | THF | 0 °C to rt | (Est. 75-85%) | semanticscholar.org |

Derivatization Strategies for this compound

The aldehyde functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide range of derivatives. libretexts.orgresearchgate.net

Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-bis(hexyloxy)benzoic acid. A variety of oxidizing agents can be employed, from traditional reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to milder, more modern methods using reagents like sodium chlorite (B76162) (NaClO₂) or Oxone. researchgate.netorganic-chemistry.org Aerobic, catalyst-free oxidations promoted by light also represent a green alternative. researchgate.net

Reduction: The formyl group can be reduced to a primary alcohol, yielding (2,6-bis(hexyloxy)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether, followed by an aqueous workup. researchgate.net

Condensation Reactions: As a carbonyl compound, the aldehyde is an excellent substrate for condensation reactions.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt yields a benzylidene derivative. rsc.orgnih.gov This reaction is fundamental for synthesizing compounds with a C=C double bond conjugated to the aromatic ring.

Wittig Reaction: This reaction provides a powerful method for alkene synthesis by treating the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglumenlearning.comlibretexts.org This allows for the precise installation of a variety of substituted vinyl groups, converting the C=O double bond to a C=C double bond. The stereochemical outcome (E/Z isomer) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Introduction of Additional Functional Groups (e.g., Ethynyl (B1212043), Bromo) via Coupling Reactions

The aromatic ring of this compound derivatives serves as a platform for introducing additional functional groups, which can dramatically alter the molecule's properties and allow for further synthetic transformations. This is typically achieved through cross-coupling reactions on a pre-functionalized aromatic core.

For instance, a bromo or iodo group can be incorporated into the aromatic ring, creating a derivative like 4-bromo-2,6-bis(hexyloxy)benzaldehyde. This halogenated intermediate is a versatile precursor for various palladium-catalyzed cross-coupling reactions.

One of the most powerful methods for forming carbon-carbon bonds is the Sonogashira coupling reaction , which couples a terminal alkyne with an aryl or vinyl halide. ntu.edu.twrsc.org Utilizing a 4-bromo-2,6-bis(hexyloxy)benzaldehyde derivative, an ethynyl group can be introduced. This reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, and often requires a copper(I) co-catalyst. vinhuni.edu.vnorganic-chemistry.org The presence of a base, like an amine, is also necessary. This transformation is valuable for creating extended π-conjugated systems, which are of interest in materials science.

Similarly, the Suzuki-Miyaura cross-coupling reaction provides an efficient route to form biaryl compounds by coupling an organoboron compound (like a boronic acid) with an aryl halide. harvard.edunih.gov A bromo-substituted derivative of this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, linking the two aromatic rings. nih.govresearchgate.net This reaction is known for its high tolerance of various functional groups and is a cornerstone of modern organic synthesis.

Aldehyde Functional Group Transformations (e.g., Knoevenagel Condensation, Schiff Base Formation)

The aldehyde group is one of the most versatile functional groups in organic chemistry, and in this compound, it serves as a key site for molecular elaboration.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. rsc.orgresearchgate.net This reaction is highly effective for forming new carbon-carbon double bonds. nih.gov For this compound, this involves reacting the aldehyde with a compound containing an active methylene group, such as malononitrile or diethyl malonate, in the presence of a weak base catalyst like piperidine or an ammonium salt. nih.gov The product is an α,β-unsaturated compound, which is a valuable intermediate for further synthesis.

Schiff base formation is another fundamental transformation of the aldehyde group. gsconlinepress.com It involves the condensation of an aldehyde with a primary amine to form an imine, or Schiff base. chemrevlett.comnih.gov Aromatic aldehydes, like this compound, form particularly stable Schiff bases due to conjugation. chemrevlett.com This reaction is typically reversible and can be catalyzed by either an acid or a base. gsconlinepress.com The resulting imine can be a stable final product or an intermediate that can be, for example, reduced to form a secondary amine. Schiff bases derived from this aldehyde are also important ligands in coordination chemistry. rsc.org

| Reaction Type | Reactant | Typical Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Acid or Base | Imine (Schiff Base) |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and adherence to the principles of green chemistry. nih.gov The synthesis of this compound and its derivatives can benefit from these approaches to improve efficiency, reduce waste, and use milder reaction conditions.

A common synthetic route to 2,6-dialkoxybenzaldehydes involves the ortho-lithiation of 1,3-dialkoxybenzenes followed by formylation with N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.netsemanticscholar.org While effective, this stoichiometric use of organolithium reagents presents challenges in terms of safety and atom economy. Catalytic alternatives are therefore highly desirable.

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives

As discussed previously, transition-metal catalysis is central to the functionalization of derivatives of this compound. rsc.orgmdpi.com Palladium-catalyzed reactions like the Suzuki and Sonogashira couplings are prime examples. citycollegekolkata.orgepa.gov These reactions are catalytic in the expensive transition metal, operate under relatively mild conditions, and exhibit high selectivity, making them powerful tools for constructing complex molecular architectures from simple precursors. The development of highly active palladium catalysts with specialized phosphine (B1218219) ligands has expanded the scope of these reactions to include less reactive coupling partners. nih.gov

Organocatalysis in Aldehyde Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in chemistry, offering a complementary approach to metal catalysis. acs.orgbeilstein-journals.org Many transformations of the aldehyde group in this compound can be effectively catalyzed by organocatalysts.

For example, the Knoevenagel condensation is often catalyzed by amines like piperidine, which is a classic example of organocatalysis. nih.gov The use of chiral organocatalysts can even lead to the formation of enantiomerically enriched products, a significant advantage in the synthesis of pharmaceuticals and other bioactive molecules. nih.govrsc.org The development of dual catalytic systems, combining an amine catalyst with another co-catalyst, can further enhance reaction efficiency and scope. nih.gov N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that can mediate unique transformations of aldehydes through the principle of "umpolung" or reactivity inversion. acs.org These approaches align with the goals of green chemistry by avoiding potentially toxic heavy metals and often allowing for reactions to be performed under milder conditions. rsc.org

Advanced Characterization Methodologies for Structural Elucidation and Electronic Property Analysis

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound like 2,6-Bis(hexyloxy)benzaldehyde. Each technique provides unique information about the molecule's atomic composition, bonding, and electronic environment.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their respective chemical environments. Key expected signals would include:

A distinct singlet for the aldehyde proton (-CHO), typically found far downfield (around δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.

Signals for the aromatic protons on the benzene (B151609) ring. Due to the symmetrical substitution at the 2 and 6 positions, the protons at the 3, 5 (ortho to the aldehyde) and 4 (para) positions would show characteristic splitting patterns (a triplet and a doublet).

A series of multiplets for the two hexyloxy chains (-O-CH₂-(CH₂)₄-CH₃). The protons on the carbon adjacent to the oxygen (O-CH₂) would appear as a triplet at a distinct chemical shift (around δ 4.0 ppm). The terminal methyl (CH₃) protons would appear as a triplet further upfield.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule. Expected resonances would include:

A signal for the aldehyde carbonyl carbon at a highly deshielded position (around δ 190 ppm).

Signals for the aromatic carbons, with distinct shifts for the carbon bearing the aldehyde, the carbons bearing the hexyloxy groups, and the remaining ring carbons.

A series of signals corresponding to the six unique carbon atoms of the hexyloxy chains.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton signals to their corresponding carbon atoms and establish connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 6.5 - 7.8 | Multiplets |

| Methylene (B1212753) (O-CH₂) | ~ 4.0 | Triplet |

| Methylene ((CH₂)₄) | 1.3 - 1.8 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 190 |

| Aromatic (C-O) | ~ 160 |

| Aromatic (C-CHO) | ~ 130 |

| Aromatic (C-H) | 105 - 135 |

| Methylene (O-CH₂) | ~ 68 |

| Methylene ((CH₂)₄) | 22 - 32 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would be prominent, typically appearing in the range of 1690-1715 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyloxy chains would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A distinctive pair of medium-intensity bands for the aldehyde C-H stretch would be expected around 2720 cm⁻¹ and 2820 cm⁻¹.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretching would be visible, usually in the 1200-1250 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon double bonds in the benzene ring would appear in the 1450-1600 cm⁻¹ region.

Table 3: Key Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aldehyde C-H | Stretch | ~2720, ~2820 | Medium |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring and carbonyl group in this compound, absorb UV light to promote electrons to higher energy orbitals. The spectrum would likely exhibit absorptions corresponding to:

π → π* transitions: These high-energy transitions, associated with the aromatic system, would result in strong absorption bands, typically below 300 nm.

n → π* transitions: This lower-energy transition involves the non-bonding electrons on the carbonyl oxygen moving to an anti-bonding π* orbital. It would produce a weaker absorption band at a longer wavelength, potentially extending into the near-UV region (>300 nm).

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₉H₃₀O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (306.2195 g/mol ). The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 306. Subsequent fragmentation could involve the loss of the hexyloxy chains or the aldehyde group, leading to characteristic daughter ions that would further support the proposed structure.

Diffraction and Imaging Techniques for Solid-State Characterization

Due to the absence of specific research findings for "this compound" within the provided search results, particularly concerning its morphological analysis by Scanning Electron Microscopy and its detailed electrochemical properties via Cyclic Voltammetry, it is not possible to generate the requested scientific article. The strict adherence to the provided outline, which requires in-depth data for these specific analyses of this particular compound, cannot be fulfilled with the currently available information.

The search results yielded information on analytical techniques in general and data for structurally different molecules. Extrapolating this information to "this compound" would compromise scientific accuracy and violate the core instruction to focus solely on the specified compound. Therefore, the generation of a thorough and scientifically accurate article as requested is not feasible at this time.

Computational and Theoretical Investigations into Molecular Properties and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on substituted benzaldehydes provide deep insights into their geometric, electronic, and reactive properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules like 2,6-Bis(hexyloxy)benzaldehyde, with flexible hexyloxy side chains, conformational analysis is crucial to identify the various possible low-energy structures.

Theoretical studies on various substituted benzaldehydes have successfully employed DFT methods, such as B3LYP with basis sets like 6-31G(d,p), to achieve optimized molecular geometries. mdpi.com For 2,6-disubstituted benzaldehydes, the orientation of the aldehyde group and the conformation of the alkoxy chains are of particular interest. The rotation of the formyl group relative to the benzene (B151609) ring is a key factor, with different orientations leading to distinct conformers. researchgate.net In the case of this compound, the bulky hexyloxy groups would sterically influence the preferred orientation of the central aldehyde group and the rotational freedom of the C-O bonds.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzaldehydes (Illustrative)

| Parameter | Benzaldehyde (B42025) | 4-Hydroxybenzaldehyde |

|---|---|---|

| C=O Bond Length (Å) | ~1.21 | ~1.22 |

| C-C (ring-aldehyde) Bond Length (Å) | ~1.48 | ~1.47 |

| O-C-H Angle (°) | ~120 | ~121 |

Note: This table presents typical values from DFT calculations on related molecules to illustrate the type of data obtained from geometry optimization.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For substituted benzaldehydes, the nature and position of the substituents significantly modulate the HOMO and LUMO energy levels. Electron-donating groups, such as the hexyloxy groups in this compound, are expected to raise the HOMO energy level, making the molecule a better electron donor. DFT calculations on similar molecules like 4-hydroxybenzaldehyde have been used to determine these values and analyze their electronic transitions. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzaldehyde

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are representative values for a substituted benzaldehyde, calculated using DFT, to demonstrate the output of FMO analysis.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Studies on a large set of substituted benzaldehydes have demonstrated that DFT methods can predict 17O carbonyl chemical shifts with reasonable accuracy. nih.gov Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed, allowing for the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde group.

Ultraviolet-Visible (UV-Vis) spectra, which arise from electronic transitions, can also be predicted using Time-Dependent DFT (TD-DFT). This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often related to the HOMO-LUMO gap.

To understand the local reactivity of a molecule, DFT provides tools like Molecular Electrostatic Potential (MEP) maps and Fukui functions. An MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov For an aldehyde, the oxygen atom of the carbonyl group is typically an electron-rich site, while the carbonyl carbon is an electron-poor site.

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. nih.gov They indicate how the electron density at a particular atom changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, this analysis would pinpoint the reactivity of the aldehyde group's carbon and oxygen atoms, as well as potential sites on the aromatic ring, as influenced by the ortho-alkoxy substituents.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, simulations have been used to investigate the solvation of benzaldehyde in different media and to understand how solvent molecules arrange themselves around the solute. researchgate.net Such studies could elucidate how this compound interacts with solvents or other molecules in a mixture, providing insights into its solubility and its behavior in complex environments.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. These models are built by developing a mathematical relationship between calculated molecular descriptors (which quantify structural, electronic, or steric features) and an experimentally measured property.

Studies have successfully developed QSPR models for predicting properties like the 17O carbonyl chemical shifts of substituted benzaldehydes. acs.orgunicamp.br In these models, descriptors are calculated from molecular geometries that have been optimized using methods like DFT. acs.org For a molecule like this compound, QSPR could be used to predict various properties, such as boiling point, solubility, or chromatographic retention times, based on its calculated structural descriptors. This predictive capability is highly valuable for the rational design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing. nih.gov

Applications of 2,6 Bis Hexyloxy Benzaldehyde Derivatives in Advanced Materials and Chemical Systems

Organic Electronics and Optoelectronic Materials

Derivatives of 2,6-bis(hexyloxy)benzaldehyde are integral components in the development of materials for organic electronics, where they contribute to the formation of active layers in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Integration into Conjugated Polymers and Oligomers for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Conjugated polymers are essential for interfacing active biomedical devices with living tissue, as they facilitate charge transport between inorganic conducting metals and organic, proton-conducting biological systems sigmaaldrich.com. The incorporation of this compound derivatives into conjugated polymers and oligomers is a key strategy for tuning the electronic and physical properties of these materials. The hexyloxy chains enhance solubility, which is a critical factor for solution-based processing techniques commonly used in the fabrication of large-area and flexible electronic devices.

In the context of OFETs, these materials form the semiconducting layer where charge transport occurs. The molecular structure and packing, influenced by the bulky hexyloxy groups, can significantly impact the charge carrier mobility. Similarly, in OLEDs, these derivatives can be part of the emissive layer or charge-transporting layers, where their photophysical properties, such as fluorescence and charge-transfer characteristics, are of paramount importance. The ability to modify the core structure of the benzaldehyde (B42025) allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in both OFETs and OLEDs.

Porphyrin and BODIPY Dye Synthesis for Photovoltaic and Emissive Applications

Porphyrin and BODIPY (boron-dipyrromethene) dyes are renowned for their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them excellent candidates for light-harvesting applications in photovoltaics and as emissive components in various optoelectronic devices. rsc.orgnycu.edu.twnih.govrsc.orgencyclopedia.pub The functionalization of these dyes with this compound derivatives allows for the modulation of their photophysical and electrochemical properties.

In the realm of dye-sensitized solar cells (DSSCs), porphyrin-based dyes have shown great promise. rsc.org The introduction of bulky substituents derived from this compound can help to suppress intermolecular aggregation on the semiconductor surface, which is a common cause of efficiency loss. nycu.edu.tw These bulky groups can also influence the orientation of the dye molecules on the surface, which in turn affects the electron injection efficiency from the dye to the semiconductor's conduction band.

BODIPY dyes, known for their high fluorescence quantum yields and sharp emission peaks, can be modified to tune their emission color and improve their performance in emissive displays and as fluorescent probes. nih.govrsc.orgencyclopedia.pub The hexyloxy chains enhance their processability and can be used to control the solid-state packing, which is critical for preventing aggregation-caused quenching of fluorescence in the solid state.

| Dye Class | Application | Role of this compound Derivative | Key Research Findings |

| Porphyrins | Photovoltaics (DSSCs) | Peripheral substituent to prevent aggregation and control molecular orientation. | Enhanced power conversion efficiencies by mitigating dye aggregation on the TiO2 surface. |

| BODIPY Dyes | Emissive Displays, Fluorescent Probes | Functionalization to tune emission wavelengths and improve solid-state fluorescence. | Derivatives exhibit high thermal and photostability with tunable optoelectronic properties. rsc.org |

Donor-Acceptor (D-A) Systems for Enhanced Charge Transfer

Donor-acceptor (D-A) systems are a cornerstone of modern organic electronics, forming the basis for high-efficiency organic solar cells and other optoelectronic devices. beilstein-journals.orgmdpi.com These systems are designed to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation. The general structure involves an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated bridge.

Derivatives of this compound can be incorporated as part of the donor, acceptor, or the π-bridge in these D-A systems. The electron-rich nature of the dialkoxy-substituted benzene (B151609) ring can allow it to function as a donor component. The aldehyde group provides a reactive site for further functionalization to introduce stronger acceptor units or to extend the conjugation of the π-bridge. The hexyloxy side chains play a crucial role in ensuring good solubility and processability of the final D-A molecule, which is often a significant challenge for large, planar aromatic systems.

The efficiency of charge transfer in these systems is highly dependent on the electronic coupling between the donor and acceptor units, which can be modulated by the length and nature of the π-bridge. bohrium.com Theoretical studies, such as those employing density functional theory (DFT), are often used to predict and understand the charge transfer properties of these novel D-A molecules. researchgate.netmdpi.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. longdom.org The self-assembly of molecules into well-defined, ordered structures is a key aspect of this field. longdom.org Derivatives of this compound are valuable components in the design of molecules that exhibit controlled self-assembly behavior.

Design of Liquid Crystalline Materials

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. rdd.edu.iq The design of molecules that exhibit liquid crystalline phases is a significant area of materials science. The anisotropic, or rod-like, shape of many derivatives of this compound makes them suitable for the formation of liquid crystalline mesophases. nih.gov

| Derivative Type | Mesophase Observed | Influence of Hexyloxy Chains |

| Schiff Base Derivatives | Nematic, Smectic A, Smectic C researchgate.netkoyauniversity.org | Promote mesophase formation and influence transition temperatures. |

| Benzyloxy Derivatives | Smectic A | Affects thermal stability of the liquid crystal phase. nih.gov |

Formation of Metal-Organic Cages and Coordination Polymers

Metal-organic cages (MOCs) are discrete, three-dimensional structures formed by the coordination of metal ions with organic ligands. nih.gov Similarly, coordination polymers are extended networks of metal ions linked by organic bridging ligands. rsc.orgresearchgate.net Derivatives of this compound can be functionalized to act as ligands in the construction of these supramolecular architectures.

The aldehyde group can be converted into various functionalities, such as pyridyl or carboxylate groups, which can then coordinate to metal centers. The hexyloxy chains can play a role in controlling the solubility of the resulting cages or polymers and can also influence the packing of these structures in the solid state. The design of the organic ligand is critical in determining the final geometry and properties of the MOC or coordination polymer. These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Engineering of Ordered Thin Films and Aggregation Control

The precise control over the arrangement of molecules in thin films is critical for the performance of organic electronic devices. While the specific use of this compound in the engineering of ordered thin films and aggregation control is not extensively documented in publicly available research, the structural motifs inherent in its derivatives are relevant to this field. The hexyloxy side chains can influence the intermolecular interactions and solubility of resulting materials, which are key factors in controlling the self-assembly and morphology of thin films. The ability to tune these properties is essential for optimizing charge transport and other critical functions in advanced material applications.

Polymer Chemistry and Macromolecular Engineering

In the realm of polymer science, this compound serves as a valuable precursor for the synthesis of complex macromolecular architectures with unique properties.

Monomer in the Synthesis of Conjugated Polymers with Tunable Properties

Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. While direct polymerization of this compound is not a common route to conjugated polymers, its derivatives can be functionalized to act as monomers. The hexyloxy groups enhance the solubility of the resulting polymers, facilitating their processing from solution for applications in organic electronics. The benzaldehyde functionality allows for a variety of chemical transformations to introduce different conjugated moieties, thereby enabling the tuning of the polymer's electronic band gap and other key characteristics.

Precursor for Hyperbranched and Star-Shaped Polymers

Hyperbranched and star-shaped polymers are of significant interest due to their distinct rheological and physical properties compared to their linear counterparts. The aldehyde group in this compound provides a reactive site for the synthesis of multifunctional cores or branching units, which are essential for the construction of these complex polymer architectures. Although specific examples detailing the use of this particular benzaldehyde in the synthesis of hyperbranched and star-shaped polymers are not readily found in the literature, its chemical structure is amenable to the synthetic strategies typically employed for creating such polymers.

Photo-Curable and Thermally Stable Polymer Architectures

The development of photo-curable and thermally stable polymers is crucial for applications in microelectronics, coatings, and adhesives. The aldehyde group of this compound can participate in various chemical reactions to introduce photo-reactive or thermally cross-linkable functionalities into a polymer structure. For instance, it can be converted to functional groups that undergo polymerization or cross-linking upon exposure to light or heat. The presence of the aromatic ring and the ether linkages from the hexyloxy groups can contribute to the thermal stability of the final polymer network.

Chemical Sensing Applications

The design of selective and sensitive chemical sensors is a significant area of research. Derivatives of this compound have shown potential in the development of fluorescent chemosensors.

Design Principles for Selective Recognition and Signal Transduction

The design of derivatives of this compound for selective molecular recognition and signal transduction is conceptually rooted in the principles of supramolecular chemistry. These principles leverage non-covalent interactions—such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking—to achieve specific binding between a host molecule (the sensor) and a guest molecule (the analyte). The this compound scaffold offers a versatile platform for the rational design of such chemosensors.

Key Design Elements:

Recognition Unit: The core of the sensor is the recognition unit, which is responsible for selectively binding the target analyte. In derivatives of this compound, the aldehyde group can be chemically modified to introduce specific binding sites. For instance, condensation with amines can yield Schiff bases, which are known to coordinate with various metal ions. The two hexyloxy groups, by virtue of their steric bulk and lipophilicity, can help to create a pre-organized, hydrophobic pocket or cleft that complements the size and shape of the intended guest molecule.

Signal Transduction Unit: This component is responsible for converting the binding event into a detectable signal. The aromatic ring of the benzaldehyde can act as a signaling unit. Upon binding of an analyte, changes in the electronic environment of the aromatic system can lead to alterations in its photophysical properties, such as a shift in fluorescence or a change in color (colorimetric response). The efficiency of this signal transduction is often dictated by the electronic communication between the recognition site and the signaling unit.

Modularity and Tuning: The this compound structure allows for systematic modification to fine-tune the sensor's properties. The length and nature of the alkoxy chains can be varied to modulate solubility and influence the geometry of the binding pocket. Further functionalization of the aromatic ring can be envisioned to introduce additional recognition sites or to modify the electronic properties of the signaling unit, thereby enhancing selectivity and sensitivity.

A conceptual design for a selective sensor could involve the derivatization of the aldehyde group into a receptor that can form multiple hydrogen bonds with a specific substrate. The binding event would then perturb the electronic structure of the benzaldehyde ring, leading to a measurable change in its fluorescence spectrum. The hexyloxy groups would serve to sterically shield the binding pocket, enhancing selectivity for guests of a particular size and shape.

Table 1: Conceptual Design Parameters for Sensors Based on this compound Derivatives

| Design Parameter | Role in Selective Recognition and Signal Transduction |

| Aldehyde Group Modification | Introduction of specific binding sites (e.g., for metal ions, anions, or neutral molecules). |

| Hexyloxy Chains | Creation of a defined, hydrophobic binding cavity; modulation of solubility. |

| Aromatic Ring | Acts as the core signaling unit (fluorophore or chromophore). |

| Substituents on the Aromatic Ring | Fine-tuning of electronic properties to enhance signal response and selectivity. |

Role as Advanced Synthetic Reagents and Intermediates

While specific applications of this compound as an advanced synthetic reagent are not extensively documented in readily available literature, its structure suggests significant conceptual potential in the synthesis of complex organic molecules.

Building Block for Complex Natural Product Synthesis (Conceptual)

Substituted benzaldehydes are valuable C1 building blocks in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. The this compound molecule, with its specific substitution pattern, offers unique steric and electronic properties that could be exploited in the synthesis of complex natural products.

Conceptually, the aldehyde functionality can serve as a handle for chain elongation and the introduction of stereocenters through reactions such as:

Aldol reactions: To form β-hydroxy carbonyl moieties.

Wittig and related olefination reactions: To introduce carbon-carbon double bonds.

Grignard and organolithium additions: To create secondary alcohols with new stereocenters.

The two ortho-hexyloxy groups would exert significant steric influence on these reactions. This steric hindrance could be strategically employed to control the diastereoselectivity of additions to the aldehyde, favoring the formation of one stereoisomer over another. For instance, in a nucleophilic addition reaction, the bulky hexyloxy groups could direct the incoming nucleophile to a specific face of the aldehyde, leading to a high degree of stereocontrol.

Furthermore, the dialkoxybenzene moiety is a structural feature present in some natural products. By using this compound as a starting material, a significant portion of a complex target molecule's carbon skeleton, along with its specific oxygenation pattern, could be installed in an early synthetic step. The hexyloxy groups could also serve as protecting groups for the phenolic oxygens, which could be deprotected at a later stage to reveal more reactive hydroxyl groups for further functionalization.

Chiral Auxiliary Precursors (Conceptual)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Benzaldehyde and its derivatives can serve as precursors for the synthesis of certain types of chiral auxiliaries.

Conceptually, this compound could be a starting material for the synthesis of novel chiral auxiliaries. The aldehyde group can be reacted with a chiral amine or amino alcohol to form a chiral imine or oxazolidine, respectively. The stereochemical information from the appended chiral fragment, in concert with the steric bulk of the 2,6-bis(hexyloxy)phenyl group, could effectively control the facial selectivity of subsequent reactions on a substrate attached to this auxiliary.

The key features of a potential chiral auxiliary derived from this compound would be:

Steric Directing Group: The 2,6-bis(hexyloxy)phenyl moiety would act as a bulky, sterically demanding group. This steric hindrance is crucial for creating a biased environment that forces reactions to proceed from a less hindered direction, thus inducing asymmetry.

Rigid Scaffold: The aromatic ring provides a rigid framework, which helps to lock the conformation of the auxiliary-substrate conjugate. This conformational rigidity is often essential for high levels of stereocontrol.

Cleavage: The linkage formed from the aldehyde (e.g., an imine or acetal) can typically be cleaved under mild conditions to release the desired product and potentially recover the auxiliary.

Table 2: Potential Reactions for Conceptual Synthetic Applications

| Synthetic Application | Key Reaction Type | Role of this compound |

| Natural Product Synthesis | Aldol, Wittig, Grignard Addition | C1 building block with inherent steric control. |

| Chiral Auxiliary Precursor | Imine/Oxazolidine Formation | Provides a bulky, rigid scaffold for stereodirection. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Derivatization Pathways and Chemical Transformations

The aldehyde group of 2,6-Bis(hexyloxy)benzaldehyde is a reactive handle that allows for a multitude of chemical transformations. Future research is poised to explore novel derivatization pathways beyond standard reactions to create a new generation of functional molecules.

One promising area is the synthesis of advanced dye molecules. For instance, this compound has been successfully used as a precursor in the synthesis of Boron-dipyrromethene (BODIPY) dyes. whiterose.ac.uk The general synthesis involves the reaction of the aldehyde with 2,4-dimethylpyrrole, followed by oxidation and complexation with boron trifluoride. whiterose.ac.uk This transformation converts the benzaldehyde (B42025) into a core component of a highly fluorescent and photostable dye, demonstrating a key derivatization pathway toward advanced optical materials.

Further research could focus on expanding the library of derivatives through various synthetic strategies. The table below outlines potential chemical transformations and the resulting compound classes that represent new avenues for exploration.

| Reaction Type | Reactant(s) | Resulting Derivative Class | Potential Application |

| Condensation | Amines, Diamines | Schiff Bases, Bis-Schiff Bases | Liquid Crystals, Chemical Sensors researchgate.net |

| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes | Polymer Building Blocks |

| Reductive Amination | Amines, Reducing Agent | Secondary/Tertiary Amines | Pharmaceutical Intermediates |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | α,β-Unsaturated Systems | Functional Polymers, Dyes |

These pathways can lead to the creation of molecules with tailored electronic, optical, and biological properties, opening up new applications for derivatives of this compound.

Integration into Multi-Component Systems for Synergistic Effects

A prime example is the use of BODIPY dyes derived from this compound as interlayers in organic and perovskite solar cells. whiterose.ac.uk When incorporated into the device architecture, these dyes can enhance performance and stability. whiterose.ac.uk The hexyloxy chains on the benzaldehyde moiety improve the solubility and processability of the final dye, facilitating its integration into the solar cell layers. This demonstrates a successful strategy where a derivative is a critical component of a complex, functional system.

Future opportunities lie in incorporating this compound into other advanced materials. Research could explore its use in:

Metal-Organic Frameworks (MOFs): The aldehyde can be functionalized to create organic linkers for MOFs, leading to materials with tailored porosity and catalytic activity.

Supramolecular Assemblies: Derivatives can be designed to self-assemble through non-covalent interactions, forming ordered structures for applications in nanotechnology and sensing.

Conjugated Polymers: Integration into polymer backbones can influence the electronic properties, solubility, and morphology of materials used in organic electronics.

Advanced Computational Predictions for Rational Design

Advanced computational chemistry offers powerful tools for the rational design of new molecules and materials, saving significant time and resources compared to a purely experimental trial-and-error approach. rsc.orgrsc.org For this compound and its derivatives, computational methods can predict key properties and guide synthetic efforts.

Molecular modeling studies on analogous compounds, such as bromo-dimethoxybenzaldehydes, have successfully used Density Functional Theory (DFT) to provide insights into electronic properties, molecular electrostatic potential (MEP), and frontier molecular orbitals. scielo.br Similar computational approaches can be applied to this compound to:

Predict Reactivity: MEP maps can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. scielo.br

Simulate Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new derivatives. mwjscience.com

Analyze Intermolecular Interactions: Hirshfeld surface analysis can be used to understand and predict how molecules will pack in a solid state, which is crucial for designing crystalline materials like organic semiconductors. scielo.br

The table below summarizes key computational methods and their applications in the rational design of materials based on this compound.

| Computational Method | Predicted Property | Application in Rational Design |

| Density Functional Theory (DFT) | Electronic Structure, Energy Levels | Designing molecules with specific electronic and optical properties for solar cells or transistors. scielo.br |

| Molecular Dynamics (MD) | Conformational Flexibility, Solvation | Predicting the morphology and processability of polymers or thin films. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Strengths, Interaction Energies | Understanding the stability of intermolecular interactions in crystals or self-assembled systems. scielo.br |

By leveraging these predictive tools, researchers can screen potential derivatives for desired properties before undertaking their synthesis, accelerating the discovery of high-performance materials.

Scalable and Sustainable Synthetic Methodologies

The widespread application of any chemical compound depends on the ability to produce it efficiently, cost-effectively, and sustainably. Future research must focus on developing scalable and green synthetic methodologies for this compound and its derivatives.

The preparation of 2,6-dialkoxybenzaldehydes often faces challenges such as poor regioselectivity during formylation. semanticscholar.org A key method involves the highly regioselective lithiation of 1,3-dialkoxybenzenes followed by formylation with dimethylformamide (DMF). semanticscholar.org While effective at the lab scale, organolithium reagents can be challenging to handle in large-scale industrial processes. Therefore, developing alternative, safer, and more scalable formylation techniques is a critical research goal.

Furthermore, principles of green chemistry should be integrated into the synthesis of its derivatives. This includes:

Energy-Efficient Reaction Conditions: The use of microwave irradiation or ultrasound has been shown to accelerate reactions, increase yields, and reduce energy consumption in the synthesis of Schiff bases from aldehydes. researchgate.netoiccpress.com

Use of Sustainable Solvents and Reagents: Research into replacing hazardous solvents and reagents with more environmentally benign alternatives is crucial. For example, developing catalytic processes that use benign oxidants like hydrogen peroxide (H₂O₂) would be a significant advancement. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Adopting these sustainable and scalable approaches will be essential for the future commercial viability and environmental friendliness of materials derived from this compound. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.